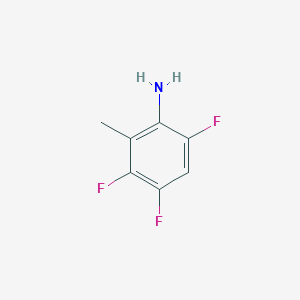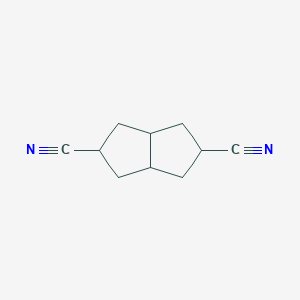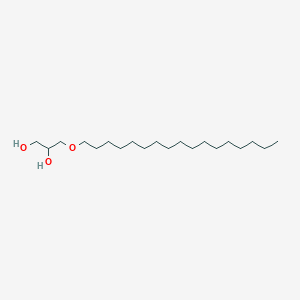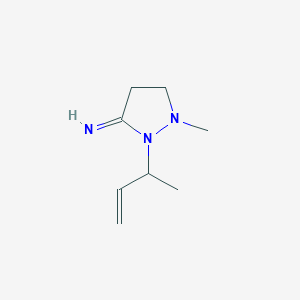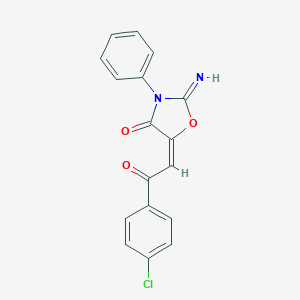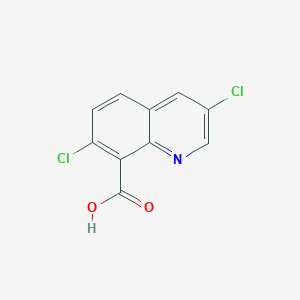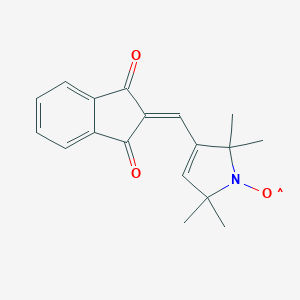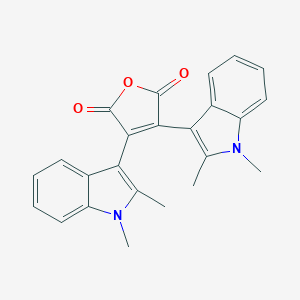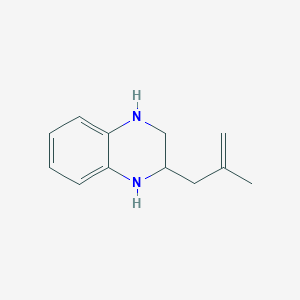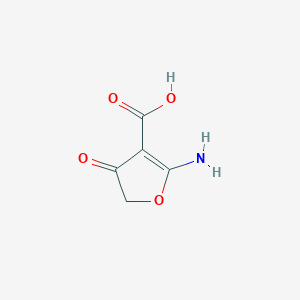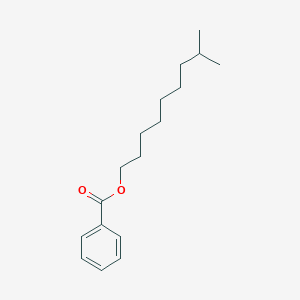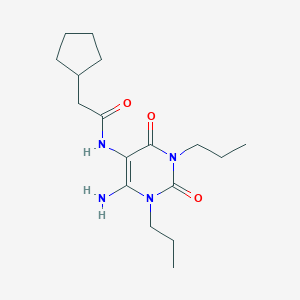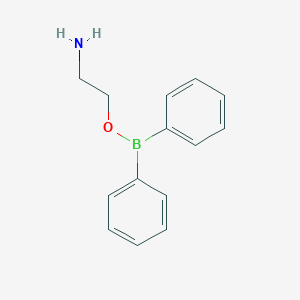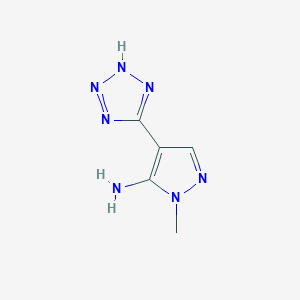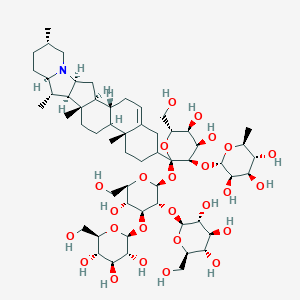
Neohyacinthoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neohyacinthoside is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It belongs to the group of natural products known as iridoids, which are widely distributed in various plant species. Neohyacinthoside has been isolated from several plants, including Hyacinthus orientalis, and has been found to possess numerous biological activities.
Mécanisme D'action
The mechanism of action of neohyacinthoside is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Neohyacinthoside has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
Neohyacinthoside has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Neohyacinthoside has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of neohyacinthoside is its low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, its low abundance in natural sources makes it difficult to obtain large quantities for extensive studies. Additionally, the cost of synthesis can be high, which may limit its use in large-scale experiments.
Orientations Futures
The potential therapeutic applications of neohyacinthoside are vast, and further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. Some future directions for research include:
1. Investigating the effect of neohyacinthoside on the immune system.
2. Studying the potential of neohyacinthoside as a treatment for neurodegenerative diseases.
3. Investigating the effect of neohyacinthoside on the gut microbiome.
4. Developing new methods for the synthesis of neohyacinthoside to improve its yield and purity.
5. Conducting clinical trials to evaluate the safety and efficacy of neohyacinthoside in humans.
In conclusion, neohyacinthoside is a promising natural product with numerous potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs to treat various diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Méthodes De Synthèse
Neohyacinthoside can be synthesized through the hydrolysis of its precursor, hyacinthoside, which is obtained from the bulbs of Hyacinthus orientalis. The hydrolysis reaction can be catalyzed by either acid or enzymatic methods. The acid-catalyzed hydrolysis involves the use of concentrated hydrochloric acid, while the enzymatic method uses enzymes such as β-glucosidase or α-L-rhamnosidase. The enzymatic method is preferred as it is more selective and yields higher purity of neohyacinthoside.
Applications De Recherche Scientifique
Neohyacinthoside has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have an inhibitory effect on the growth of cancer cells. These properties make neohyacinthoside a promising candidate for the development of new drugs to treat various diseases.
Propriétés
Numéro CAS |
115491-59-3 |
|---|---|
Nom du produit |
Neohyacinthoside |
Formule moléculaire |
C57H93NO25 |
Poids moléculaire |
1192.3 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H93NO25/c1-21-6-9-29-22(2)35-30(58(29)16-21)15-28-26-8-7-24-14-25(10-12-55(24,4)27(26)11-13-56(28,35)5)57(50(44(71)39(66)34(20-62)82-57)81-51-45(72)41(68)36(63)23(3)75-51)83-54-49(80-53-47(74)43(70)38(65)32(18-60)77-53)48(40(67)33(19-61)78-54)79-52-46(73)42(69)37(64)31(17-59)76-52/h7,21-23,25-54,59-74H,6,8-20H2,1-5H3/t21-,22+,23-,25?,26+,27?,28-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
Clé InChI |
SMPUPAPVQOZDSZ-ZREDAJMWSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)[C@]7([C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
SMILES canonique |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Synonymes |
neohyacinthoside solanidine-3-O-rhamnopyranosyl-(1-2)-(beta-glucopyranosyl-(1-6)-beta-glucopyranosyl-(1-3)-beta-glucopyranosyl-(1-4))-beta-glucopyraneside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



